molecular formula C26H31ClFN7O B606243 BMS-695735 CAS No. 1054315-48-8

BMS-695735

Cat. No.: B606243
CAS No.: 1054315-48-8
M. Wt: 512.0 g/mol
InChI Key: VWELCPLMPPEKOL-UHFFFAOYSA-N
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Description

BMS-695735 is a benzimidazole-based compound known for its potent inhibition of the insulin-like growth factor-1 receptor (IGF-1R). This compound has demonstrated broad-spectrum antitumor activity in vivo, making it a significant focus of research in oncology .

Preparation Methods

The synthesis of BMS-695735 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route includes the following key steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

BMS-695735 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BMS-695735 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BMS-695735 exerts its effects by inhibiting the insulin-like growth factor-1 receptor (IGF-1R) with an IC50 value of 0.034 μM. This inhibition disrupts the IGF-1R signaling pathway, which is involved in cell growth, differentiation, and survival. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth .

Comparison with Similar Compounds

BMS-695735 is unique among IGF-1R inhibitors due to its high potency and broad-spectrum antitumor activity. Similar compounds include:

This compound stands out due to its higher potency and efficacy in preclinical models, making it a promising candidate for further development in cancer therapy.

Properties

CAS No.

1054315-48-8

Molecular Formula

C26H31ClFN7O

Molecular Weight

512.0 g/mol

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI Key

VWELCPLMPPEKOL-UHFFFAOYSA-N

SMILES

Cc1cc(cc2c1[nH]c(n2)c3c(cc[nH]c3=O)NCCn4cc(cn4)Cl)C5CCN(CC5)CCCF

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-695735;  BMS 695735;  BMS695735;  CHEMBL459729;  BDBM27888;  DNC008930.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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